(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

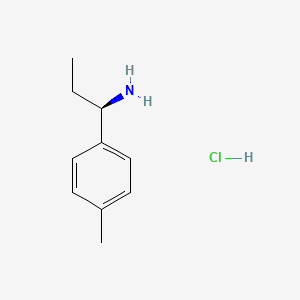

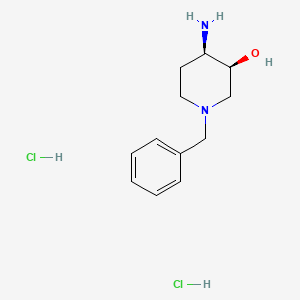

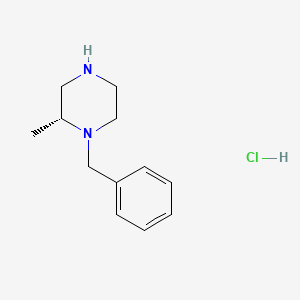

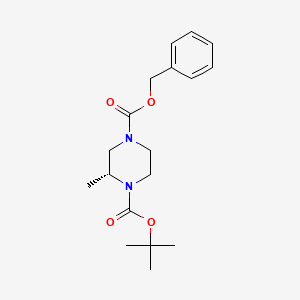

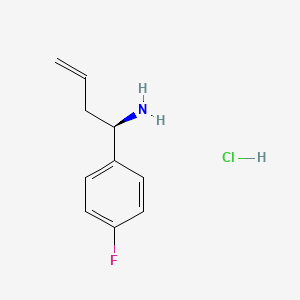

“®-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate” is a chemical compound with the molecular formula C18H26N2O4 . It is used in the field of chemistry, particularly in asymmetric synthesis and as a chiral building block .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Unfortunately, the specific synthesis process is not detailed in the available resources .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of heterocyclic building blocks, aryls, and amides . The compound has a molecular weight of 334.41 .Chemical Reactions Analysis

The specific chemical reactions involving “®-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate” are not detailed in the available resources .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP2C19, CYP2C9, and CYP2D6 . The compound has a Log Po/w (iLOGP) of 3.86 . It is soluble, with a solubility of 0.152 mg/ml .科学的研究の応用

DNA Minor Groove Binding

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate is structurally related to N-methyl piperazine derivatives which are known to bind strongly to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. Hoechst 33258 is one such derivative used extensively as a fluorescent DNA stain due to its ability to penetrate cells efficiently. This characteristic makes it valuable in cell biology for chromosome and nuclear staining, DNA content analysis, and plant chromosome analysis. Moreover, Hoechst derivatives show potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Catalytic Non-Enzymatic Kinetic Resolution

The compound is also structurally related to piperazine derivatives used in catalytic non-enzymatic kinetic resolutions (KR), a significant area in asymmetric organic synthesis. These resolutions are crucial for the industrial synthesis of chiral compounds. Transition metal-mediated and organocatalyzed KRs have become increasingly popular due to advances in developing chiral catalysts for asymmetric reactions. The non-enzymatic KR of racemic compounds using a chiral catalyst is important in obtaining enantiopure compounds with high enantioselectivity and yield. This review highlights the principal developments in catalytic non-enzymatic KR, covering the literature since 2004 and discussing different types of compounds that have been resolved through this method (Pellissier, 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFLVDKHKWYORF-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)